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Compound of Interest

Compound Name:
4-Acetoxy-2-bromo-5-

methoxybenzaldehyde

Cat. No.: B042376 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound (5-bromo-4-

formyl-2-methoxyphenyl) acetate, also known by its synonym 4-acetoxy-2-bromo-5-
methoxybenzaldehyde. This document covers its chemical identity, physicochemical

properties, synthesis, and spectral data, presented in a format tailored for professionals in

research and development.

Chemical Identity and Properties
(5-bromo-4-formyl-2-methoxyphenyl) acetate is an aromatic organic compound with the

chemical formula C₁₀H₉BrO₄.[1][2] Its structure features a substituted benzene ring containing

a bromo, a formyl (aldehyde), a methoxy, and an acetate group. This combination of functional

groups makes it a potentially valuable intermediate in the synthesis of more complex molecules

in fields such as medicinal chemistry and materials science.

Table 1: Physicochemical Properties of (5-bromo-4-formyl-2-methoxyphenyl) acetate
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Property Value Source

IUPAC Name
(5-bromo-4-formyl-2-

methoxyphenyl) acetate
[3]

Synonym
4-Acetoxy-2-bromo-5-

methoxybenzaldehyde
[3][4]

CAS Number 52783-83-2 [4]

Molecular Formula C₁₀H₉BrO₄ [1][2]

Molecular Weight 273.08 g/mol [3]

Appearance Solid [2]

Synthesis
The synthesis of (5-bromo-4-formyl-2-methoxyphenyl) acetate can be achieved through a two-

step process starting from veratraldehyde. The first step involves the bromination and selective

demethylation of veratraldehyde to yield 2-bromo-5-hydroxy-4-methoxybenzaldehyde.[5] The

subsequent and final step is the acetylation of the hydroxyl group of this intermediate.

A general and effective method for the O-acetylation of phenols is the use of acetic anhydride

in the presence of a base, such as pyridine.[1] This reaction proceeds by the nucleophilic

attack of the phenolic oxygen on the carbonyl carbon of the acetic anhydride, leading to the

formation of the acetate ester.

Experimental Protocol: Acetylation of 2-bromo-5-
hydroxy-4-methoxybenzaldehyde
This protocol describes a general procedure for the acetylation of a phenolic compound, which

can be adapted for the synthesis of (5-bromo-4-formyl-2-methoxyphenyl) acetate.

Materials:

2-bromo-5-hydroxy-4-methoxybenzaldehyde

Acetic anhydride (Ac₂O)
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Dry pyridine

Dry dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc)

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-5-hydroxy-4-

methoxybenzaldehyde (1.0 equivalent) in dry pyridine (2–10 mL per mmol of substrate).

Cool the solution to 0°C in an ice bath.

Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir until the starting material is

completely consumed, as monitored by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the careful addition of dry methanol.

Remove the solvents by co-evaporation with toluene under reduced pressure.

Dilute the residue with dichloromethane or ethyl acetate.

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and

brine.

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under

reduced pressure.
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Purify the crude product by silica gel column chromatography to obtain (5-bromo-4-formyl-2-

methoxyphenyl) acetate.[1]

Spectroscopic Data
The structural confirmation of (5-bromo-4-formyl-2-methoxyphenyl) acetate is achieved through

various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific peak

assignments require experimental data, the expected spectral characteristics are outlined

below.

Table 2: Predicted Spectroscopic Data for (5-bromo-4-formyl-2-methoxyphenyl) acetate
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Technique Data Type Predicted Values

¹H NMR Chemical Shift (δ)

Aldehyde proton (~9.8-10.0

ppm, singlet), Aromatic protons

(2H, distinct singlets or

doublets), Methoxy protons

(~3.9 ppm, singlet), Acetate

methyl protons (~2.3 ppm,

singlet)

¹³C NMR Chemical Shift (δ)

Aldehyde carbonyl (~190

ppm), Ester carbonyl (~168

ppm), Aromatic carbons

(multiple peaks in the 110-160

ppm region), Methoxy carbon

(~56 ppm), Acetate methyl

carbon (~21 ppm)

IR Wavenumber (cm⁻¹)

C=O stretch (aldehyde) ~1700

cm⁻¹, C=O stretch (ester)

~1760 cm⁻¹, C-O stretch (ester

and ether) ~1200-1300 cm⁻¹,

Aromatic C=C stretches

~1450-1600 cm⁻¹

Mass Spec. m/z

Molecular ion peak [M]⁺ at

~272 and [M+2]⁺ at ~274 (due

to bromine isotopes). Key

fragments from loss of acetyl

group and subsequent

decarbonylation.

Visualizations
To further elucidate the chemical information, the following diagrams are provided.
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Core Structure: Phenyl Acetate

Substituents

Phenyl Acetate

5-bromo
Position 5

4-formylPosition 4

2-methoxy

Position 2

(5-bromo-4-formyl-2-methoxyphenyl) acetate

Click to download full resolution via product page

Caption: Logical relationship of IUPAC nomenclature for the target compound.
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Start: 2-bromo-5-hydroxy-4-methoxybenzaldehyde

Dissolve in Pyridine

Cool to 0°C

Add Acetic Anhydride

React at Room Temperature

Work-up (Quench, Extract, Wash)

Purification (Column Chromatography)

Product: (5-bromo-4-formyl-2-methoxyphenyl) acetate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of the target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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